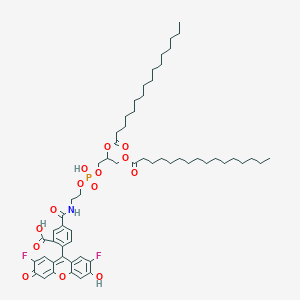

2',7'-difluorofluorescein DHPE

Description

Significance of Fluorescent Tools in Biophysical and Cell Biology Investigations

Fluorescent probes have become indispensable tools in the fields of biophysical and cell biology research, enabling the visualization and quantification of a wide array of cellular processes in real-time. researchgate.net These molecular tools offer high sensitivity and versatility, allowing researchers to study the localization, dynamics, and interactions of biomolecules within the complex environment of a living cell with minimal perturbation. researchgate.net The ability to tag specific proteins, lipids, and other molecules with fluorescent markers has revolutionized our understanding of cellular architecture and function. mdpi.com Fluorescent probes provide a means to investigate dynamic events such as membrane fusion, lipid raft formation, and changes in intracellular ion concentrations, offering insights that are often unattainable through other biochemical methods. pubcompare.airesearchgate.net The development of advanced microscopy techniques, coupled with a growing arsenal (B13267) of sophisticated fluorescent probes, continues to push the boundaries of what can be observed and measured at the subcellular level. nih.gov

Evolution of Fluorescein-Based Probes in Academic Research

Fluorescein (B123965), a xanthene dye first synthesized in the 19th century, has long been a foundational molecule for the development of fluorescent probes due to its high quantum yield and bright green emission. aatbio.com Over the years, the basic fluorescein structure has been extensively modified to create a diverse family of derivatives with improved photophysical properties and novel sensing capabilities. Early modifications focused on enhancing photostability and reducing the pH sensitivity of fluorescein's fluorescence in the physiological range. aatbio.comfishersci.com

A significant advancement in the evolution of fluorescein-based probes was the introduction of fluorinated analogs, such as 2',7'-difluorofluorescein (B57193), commercially known as Oregon Green 488. aatbio.comfishersci.com This modification resulted in a lower pKa compared to its parent compound, making its fluorescence less susceptible to changes in pH within the typical physiological range of cells. aatbio.comfishersci.com This key improvement allows for more reliable quantitative measurements in live-cell imaging experiments.

Further evolution led to the conjugation of these improved fluorophores to various biomolecules, including lipids, to create probes that target specific cellular compartments or structures. The covalent linkage of 2',7'-difluorofluorescein to 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) created the powerful membrane probe, 2',7'-difluorofluorescein DHPE (OG-488 DHPE). pubcompare.aiaatbio.com This lipid-anchored probe readily incorporates into cellular membranes and liposomes, enabling detailed studies of membrane dynamics, structure, and function. mdpi.compubcompare.ai

Properties

Molecular Formula |

C58H82F2NO14P |

|---|---|

Molecular Weight |

1086.2 g/mol |

IUPAC Name |

2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyl]benzoic acid |

InChI |

InChI=1S/C58H82F2NO14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-54(64)71-40-43(74-55(65)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-73-76(69,70)72-34-33-61-57(66)42-31-32-44(45(35-42)58(67)68)56-46-36-48(59)50(62)38-52(46)75-53-39-51(63)49(60)37-47(53)56/h31-32,35-39,43,62H,3-30,33-34,40-41H2,1-2H3,(H,61,66)(H,67,68)(H,69,70) |

InChI Key |

JWQZJXQZJULNOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC(=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)C(=O)O)OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Photophysical and Spectroscopic Characteristics of the 2 ,7 Difluorofluorescein Core

Ground-State Acid-Base Equilibria and Protonation States of 2',7'-Difluorofluorescein (B57193)

In aqueous solutions, 2',7'-difluorofluorescein (DFFL) can exist in four different prototropic forms: a cation, a neutral species, a monoanion, and a dianion. researchgate.net The equilibrium between these forms is dictated by the pH of the solution and is fundamental to understanding the dye's absorption and emission properties.

Determination of Ground-State pKa Values and Prototropic Species

The acidity of the different prototropic species of 2',7'-difluorofluorescein is defined by its ground-state pKa values. Through spectroscopic analysis of the dye across a range of pH values, three distinct pKa values have been determined. kuleuven.benih.gov These values correspond to the equilibria between the cation/neutral, neutral/monoanion, and monoanion/dianion species.

One study identified the ground-state pKa values as 1.02, 3.61, and 4.69. kuleuven.benih.govacs.org The pKa of approximately 4.6 to 4.7 is lower than that of its parent compound, fluorescein (B123965) (pKa ≈ 6.4), indicating that the fluorine substituents increase the acidity of the xanthene ring's hydroxyl group. nih.govthermofisher.com This lower pKa makes DFFL a more sensitive fluorescent probe for pH changes in moderately acidic environments. thermofisher.com

The various prototropic species—cation (C), neutral (N), monoanion (M), and dianion (D)—each possess unique molar absorption coefficients, which have been determined through detailed absorption studies. kuleuven.beresearchgate.net

Table 1: Ground-State pKa Values of 2',7'-Difluorofluorescein

| Equilibrium | pKa Value | Reference |

|---|---|---|

| Cation ⇌ Neutral + H⁺ | 1.02 | kuleuven.benih.govacs.org |

| Neutral ⇌ Monoanion + H⁺ | 3.61 | kuleuven.benih.govacs.org |

| Monoanion ⇌ Dianion + H⁺ | 4.69 | kuleuven.benih.govacs.org |

Excited-State Dynamics and Proton Transfer Reactions of 2',7'-Difluorofluorescein

Upon photoexcitation, the acid-base properties of 2',7'-difluorofluorescein can change significantly, leading to excited-state proton transfer (ESPT) reactions. acs.org These reactions can occur between the different prototropic forms of the dye and are often mediated by components in the solution, such as buffer species. kuleuven.benih.gov

Buffer-Mediated Excited-State Proton Exchange Kinetics

Studies have shown that buffer species, such as acetate (B1210297), can actively promote ESPT between the neutral, monoanionic, and dianionic forms of 2',7'-difluorofluorescein. kuleuven.benih.gov This means that even if only one form of the dye is initially excited, proton exchange in the excited state can lead to emission from a different prototropic form. acs.org

The kinetics of these buffer-mediated reactions have been quantified. For the exchange between the monoanion and dianion in the presence of an acetate buffer, the rate constant for deprotonation was found to be 9.70 x 10⁸ M⁻¹s⁻¹, while the rate constant for protonation was 1.79 x 10⁸ M⁻¹s⁻¹. kuleuven.benih.govacs.org These kinetic parameters were used to determine an excited-state pKa* of 4.02 for the monoanion-dianion equilibrium, which is lower than its ground-state counterpart, indicating the monoanion is more acidic in the excited state. kuleuven.benih.gov Further studies in acidic media revealed that the cation form is a "super" photoacid, with an extremely high deprotonation rate constant of 1.04 x 10¹¹ s⁻¹. researchgate.net

Table 2: Kinetic Parameters for Excited-State Proton Exchange of 2',7'-Difluorofluorescein

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Monoanion Deprotonation Rate Constant (k_deprot) | 9.70 x 10⁸ M⁻¹s⁻¹ | Buffer-mediated deprotonation of the excited monoanion to the dianion. | kuleuven.benih.govacs.org |

| Dianion Protonation Rate Constant (k_prot) | 1.79 x 10⁸ M⁻¹s⁻¹ | Buffer-mediated protonation of the excited dianion to the monoanion. | kuleuven.benih.govacs.org |

| Cation Deprotonation Rate Constant | 1.04 x 10¹¹ s⁻¹ | Deprotonation of the excited cation to the neutral form. | researchgate.net |

| Monoanion Deactivation Rate Constant | 2.94 x 10⁸ s⁻¹ | Non-radiative and radiative decay of the excited monoanion. | kuleuven.benih.govacs.org |

| Dianion Deactivation Rate Constant | 2.47 x 10⁸ s⁻¹ | Non-radiative and radiative decay of the excited dianion. | kuleuven.benih.govacs.org |

| Excited-State pKa* (Monoanion ⇌ Dianion) | 4.02 | Acidity of the monoanion in the excited state. | kuleuven.benih.govacs.org |

Time-Resolved Fluorescence Spectroscopy for Excited-State Characterization

Time-resolved fluorescence spectroscopy is a powerful technique for directly observing the dynamics of excited states. news-medical.net By measuring the fluorescence decay over time, typically on a nanosecond or picosecond scale, researchers can characterize the lifetimes of different excited species and the rates of processes that connect them. news-medical.netbmglabtech.com

For 2',7'-difluorofluorescein, this method has been instrumental in characterizing the time course of the excited species involved in proton exchange reactions. kuleuven.benih.gov Global compartmental analysis of fluorescence decay data collected at various pH values and buffer concentrations allows for the resolution of the complex kinetic system involving multiple excited species. researchgate.netacs.org This analysis provides the rate constants for the individual steps of the ESPT reactions as well as the intrinsic decay rates of each prototropic form. kuleuven.beresearchgate.net These time-resolved measurements provide direct evidence for the buffer-mediated ESPT and are essential for building an accurate model of the dye's photophysics. acs.org

Optical Spectroscopic Properties of 2',7'-Difluorofluorescein Derivatives

The core structure of 2',7'-difluorofluorescein can be modified to create a variety of derivatives with tailored properties. These derivatives often retain the fundamental spectroscopic characteristics of the parent dye but may have altered pH sensitivity, reactivity, or spectral profiles. nih.gov

For instance, 2',7'-dichlorofluorescein (B58168) is a related derivative where chlorine atoms replace fluorine. photochemcad.com While its core structure is similar, the halogen substitution alters the electronic properties, affecting pKa values and spectral positions. researchgate.net Another example is DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein), a well-known derivative used for detecting nitric oxide. nih.gov

The subject of this article, 2',7'-difluorofluorescein DHPE, is a specific esterified derivative. While detailed spectroscopic data for the DHPE derivative itself is not widely available in the provided search results, the properties of the core fluorophore are paramount. Esterification, as seen in derivatives like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, is often used to create cell-permeable probes. sigmaaldrich.com Once inside a cell, esterase enzymes cleave the ester groups, releasing the fluorescent core.

The general optical properties of the 2',7'-difluorofluorescein core, which would be expressed by its derivatives after activation, include absorption and emission spectra that are very similar to fluorescein. thermofisher.com The absorption maximum is around 490-502 nm, and the emission maximum is around 514-524 nm. nih.govnih.gov

Absorption and Emission Profile Analysis

The absorption and emission spectra of the 2',7'-difluorofluorescein core are key to its application in fluorescence microscopy and flow cytometry. chemodex.com The dianionic form of 2',7'-difluorofluorescein exhibits an absorption maximum at approximately 491 nm and an emission maximum around 514 nm. This profile is well-suited for excitation by the common 488 nm laser line. nih.govchemodex.com The absorption maxima can show some variation depending on the environment, with values of approximately 498 nm and 512 nm reported for protein conjugates. chemodex.com

Steady-state emission spectra of 2',7'-difluorofluorescein in aqueous solutions have been described, and the compound exhibits notable photoacid behavior in its cationic form. nih.gov The fluorescence of 2',7'-difluorofluorescein is pH-dependent, with a pKa of approximately 4.7. This property makes its fluorescence largely insensitive to pH changes within the typical physiological range, a desirable characteristic for live-cell imaging. chemodex.com However, its pH sensitivity in the weakly acidic range (pH 4 to 6) also allows it to be used as a pH indicator for acidic organelles. chemodex.com

Table 1: Spectroscopic Properties of 2',7'-Difluorofluorescein

| Property | Wavelength (nm) |

|---|---|

| Absorption Maximum | ~491-512 |

| Emission Maximum | ~514 |

Quantum Yield and Extinction Coefficient Determinations

The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). caltech.edu 2',7'-difluorofluorescein is recognized for its high extinction coefficient and quantum yield, contributing to its performance as a bright fluorescent probe. chemodex.com The quantum yield of a fluorophore is the ratio of photons emitted to photons absorbed. atto-tec.com For the dianionic form of 2',7'-difluorofluorescein, the deactivation rate constant is 2.47 x 10(8) s(-1). nih.gov While specific values for the quantum yield and extinction coefficient of the DHPE conjugate are not detailed in the provided search results, the parent dye, Oregon Green 488, is known for its high quantum yield. chemodex.com The fluorescence quantum yield of fluorescein, a related compound, can be as high as 0.93 under ideal conditions. thermofisher.com

Table 2: Key Photophysical Parameters of 2',7'-Difluorofluorescein

| Parameter | Value |

|---|---|

| pKa | ~4.7 chemodex.com |

| Deactivation Rate Constant (Dianion) | 2.47 x 10(8) s(-1) nih.gov |

Photostability Profiles of 2',7'-Difluorofluorescein for Sustained Imaging

A crucial characteristic for fluorescent probes used in imaging, particularly for time-lapse or three-dimensional imaging, is their photostability. Photostability refers to the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to excitation light. Conjugates of Oregon Green 488, the core of this compound, are reported to be more photostable than those of fluorescein. chemodex.com This enhanced photostability allows for the acquisition of more photons from the dye before it is destroyed, making it a valuable substitute for fluorescein in fluorescence imaging applications that require sustained or repeated measurements. chemodex.com The NO adduct of a derivative, DAF-FM, also demonstrates significantly enhanced photostability compared to a similar compound, DAF-2, allowing for more time for imaging. lumiprobe.com

Integration of the Dhpe Lipid Moiety in Model and Biological Membrane Systems

Phosphatidylethanolamine (B1630911) Derivatives as Fluorescent Membrane Labels

Phosphatidylethanolamine (PE) is a common phospholipid in biological membranes that can be chemically linked, or conjugated, to a variety of fluorescent molecules, known as fluorophores. nih.gov This process creates fluorescent PE derivatives that serve as powerful labels for studying biological membranes and the behavior of phospholipids (B1166683) within them. nih.govresearchgate.net Fluorophores such as rhodamine, BODIPY, and N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl) (NBD) are frequently attached to the head group of PE. nih.gov

One such derivative is formed by conjugating the fluorophore 2',7'-difluorofluorescein (B57193) with 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE). pubcompare.aielifesciences.org The resulting compound, often abbreviated as OG488-DHPE, is a fluorescent lipid probe specifically designed for labeling lipid membranes. pubcompare.aipubcompare.ai These probes can be incorporated into lipid bilayers, enabling researchers to visualize and investigate the properties and dynamics of these essential biological structures. researchgate.netpubcompare.ai The fluorescein (B123965) moiety provides the fluorescence, while the DHPE portion anchors the probe within the lipid environment, mimicking the behavior of natural phospholipids.

Table 1: Common Fluorophores Conjugated to Phosphatidylethanolamine (PE)

| Fluorophore | Common Abbreviation | Key Application Area |

| 2',7'-difluorofluorescein | OG488 | Membrane Labeling, GIET Studies pubcompare.aielifesciences.org |

| Rhodamine | Rho | Membrane Fusion Assays nih.govresearchgate.net |

| Boron-dipyrromethene | BODIPY | General Membrane Labeling nih.gov |

| N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl) | NBD | Resonance Energy Transfer (RET) Studies nih.govresearchgate.net |

| Fluorescein isothiocyanate | FITC | Lipid Dynamics, Membrane Permeability pubcompare.ai |

| Texas Red | TR | Lipid Bilayer Studies, FRET Acceptor escholarship.orgacs.org |

Mechanisms of DHPE Incorporation and Retention within Lipid Bilayers

The fundamental structure of a biological membrane is the lipid bilayer, a self-assembling double layer of lipid molecules. nih.gov Phospholipids, being amphipathic with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, spontaneously form these bilayers in aqueous environments, shielding the tails from water. nih.gov

Fluorescent lipid analogs like 2',7'-difluorofluorescein DHPE are designed to integrate into this structure. The DHPE moiety, consisting of two hydrocarbon chains, inserts into the hydrophobic core of the bilayer, while the fluorophore, attached to the polar headgroup, is positioned at the membrane-water interface. elifesciences.orgnih.gov This headgroup-labeled probe is thus in contact with the relatively polar aqueous solution. nih.gov The incorporation process allows the probe to become a part of the vesicle bilayer, causing the entire membrane to become fluorescent. researchgate.net

The retention and behavior of the probe within the bilayer are influenced by several factors. Electrostatic interactions between the probe and surrounding lipid molecules can play a significant role. acs.org For instance, studies with the related probe Texas Red-DHPE have shown that binding between the probe and neighboring phospholipids can occur due to electrostatic forces, which can affect the probe's diffusion within the membrane. acs.org The large size of the fluorophore relative to the lipid it replaces can also influence local membrane properties. escholarship.org Despite these potential perturbations, the fundamental mechanism relies on the lipid moiety's ability to stably embed within the bilayer, allowing the fluorophore to report on the membrane environment.

Table 2: Factors Influencing Probe Incorporation and Behavior

| Factor | Description | Potential Impact |

| Probe Structure | Amphipathic nature with a lipid anchor (DHPE) and a polar headgroup (fluorophore). | Enables spontaneous insertion and orientation within the lipid bilayer. nih.gov |

| Electrostatic Interactions | Attractive or repulsive forces between the charged fluorophore and surrounding lipid headgroups. | Can lead to binding with neighboring lipids, affecting diffusion and distribution. acs.org |

| Fluorophore Size | The molecular weight and volume of the fluorescent dye relative to native lipids. | May cause local perturbations in the membrane structure. escholarship.org |

| Lipid Environment | The composition and phase state (e.g., liquid-ordered vs. liquid-disordered) of the host membrane. | Affects the partitioning and rotational dynamics of the probe. researchgate.netnih.gov |

DHPE Role in Experimental Models for Membrane Dynamics Research

Fluorescent phosphatidylethanolamine derivatives, including those with fluorescein-based fluorophores, are crucial tools in various experimental models for studying membrane dynamics.

One major application is in Fluorescence Resonance Energy Transfer (FRET) studies. nih.govresearchgate.net FRET is a mechanism describing energy transfer between two light-sensitive molecules. In membrane research, it is often used to measure distances and monitor processes like the transfer of lipids between vesicles or membrane fusion. nih.govresearchgate.net For example, NBD-PE has been used as an energy donor in combination with Rhodamine-DHPE as an energy acceptor to study these kinetic processes. nih.govresearchgate.net

More recently, this compound (OG488-DHPE) has been instrumental in advanced spectroscopic techniques like Graphene-Induced Energy Transfer (GIET) . elifesciences.orgelifesciences.org GIET serves as a "spectroscopic ruler" to measure the axial orientation and dynamics of molecules at membrane surfaces with sub-nanometer precision. elifesciences.orgelifesciences.org In these experiments, OG488-DHPE, with its dye linked directly to the lipid head group, is incorporated into a lipid layer supported on a graphene substrate. elifesciences.org The graphene quenches the fluorescence in a distance-dependent manner, allowing researchers to resolve the conformational changes and organization of membrane-associated protein complexes, such as the HOPS tethering complex. elifesciences.orgelifesciences.org

Furthermore, DHPE-based probes are used to investigate the lateral organization of membranes, particularly the formation of lipid domains or "rafts." These are specialized membrane regions enriched in certain lipids and proteins. researchgate.net The partitioning behavior of fluorescent probes between different lipid phases, such as the liquid-ordered (Lo) and liquid-disordered (Ld) phases, provides insight into these structures. Studies have shown that DHPE labeled with Oregon Green 488 (a derivative of 2',7'-difluorofluorescein) preferentially partitions into the liquid-ordered phase. researchgate.net Additionally, by analyzing the rotational motion of these probes, researchers can create images that reveal domain structures in both model vesicles and the membranes of living cells. nih.gov

Table 3: Applications of DHPE Probes in Membrane Research

| Experimental Technique | Role of DHPE Probe | Research Finding |

| Fluorescence Resonance Energy Transfer (FRET) | Acts as an energy acceptor (e.g., Rhodamine-DHPE) or donor. | Used to study the kinetics of lipid transfer and membrane fusion. nih.govresearchgate.net |

| Graphene-Induced Energy Transfer (GIET) | Serves as a fluorescent reporter (OG488-DHPE) whose signal is quenched by graphene. | Enables sub-nanometer resolution of protein conformation and dynamics at membrane surfaces. elifesciences.orgelifesciences.org |

| Lipid Domain Partitioning | Partitions between liquid-ordered (Lo) and liquid-disordered (Ld) phases. | OG488-DHPE shows preferential partitioning into the Lo phase, modeling raft association. researchgate.net |

| Fluorophore Dynamics Imaging | Reports on local environment through changes in rotational correlation time. | Allows for the visualization of domain structures in model and cell membranes. nih.gov |

Conjugate Chemistry and Design Principles for 2 ,7 Difluorofluorescein Dhpe

Synthetic Strategies for Fluorophore-Lipid Conjugation

The creation of 2',7'-difluorofluorescein (B57193) DHPE, also known by its commercial name Oregon Green™ 488 DHPE, is a prime example of fluorophore-lipid conjugation. This process involves the covalent linking of a fluorophore, in this case, 2',7'-difluorofluorescein, to a lipid moiety, 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE).

The most prevalent synthetic route leverages the reaction between an amine-reactive derivative of the fluorophore and the primary amine group on the headgroup of the phosphatidylethanolamine (B1630911). Specifically, the succinimidyl ester of 2',7'-difluorofluorescein carboxylic acid (often referred to as Oregon Green™ 488 carboxylic acid, succinimidyl ester) is employed. This highly reactive ester readily couples with the nucleophilic amine of DHPE under mild alkaline conditions (pH 7.5-8.5) to form a stable amide bond. This reaction is efficient and widely used for labeling biomolecules containing primary amines.

The general steps for this synthesis are as follows:

Activation of the Fluorophore : 2',7'-difluorofluorescein is first functionalized with a carboxylic acid group, which is then activated to a succinimidyl ester. This activation step is crucial for enabling the subsequent reaction with the lipid.

Reaction with the Lipid : The amine-reactive 2',7'-difluorofluorescein is then reacted with DHPE in an appropriate organic solvent, often in the presence of a non-nucleophilic base to facilitate the reaction.

Purification : The resulting conjugate is purified using chromatographic techniques, such as silica (B1680970) gel chromatography, to remove any unreacted starting materials and byproducts.

A similar synthetic approach was described for the synthesis of fluorescein-dipalmitoylphosphatidylethanolamine (B586933) (FPE), which further validates this established methodology for conjugating fluorescein (B123965) derivatives to phosphatidylethanolamines. nih.gov

Rational Design for Membrane-Targeted Probes Utilizing 2',7'-Difluorofluorescein and DHPE

The design of 2',7'-difluorofluorescein DHPE as a membrane-targeted probe is a deliberate interplay between the photophysical properties of the fluorophore and the biochemical characteristics of the lipid anchor.

The Fluorophore: 2',7'-Difluorofluorescein (Oregon Green™ 488)

The choice of 2',7'-difluorofluorescein over its parent compound, fluorescein, is a key design principle. The fluorine substitutions on the xanthene ring confer several advantageous properties:

Enhanced Photostability : Fluorinated fluorescein derivatives are known to be more resistant to photobleaching, allowing for longer observation times in fluorescence microscopy. aatbio.com

Reduced pH Sensitivity : 2',7'-difluorofluorescein has a lower pKa (approximately 4.7) compared to fluorescein (pKa ~6.4). aatbio.com This makes its fluorescence intensity less susceptible to fluctuations in the physiological pH range (pH 7.0-7.4), leading to more stable and reliable measurements. aatbio.com

Spectral Properties : The probe exhibits excitation and emission maxima at approximately 496 nm and 524 nm, respectively, which are compatible with standard fluorescence microscopy setups, particularly the common 488 nm laser line. aatbio.comthermofisher.com

The Lipid Anchor: 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE)

DHPE serves as an effective anchor to integrate the fluorophore into lipid bilayers. Its structure, comprising a glycerol (B35011) backbone, two saturated C16 acyl chains (palmitic acid), and a phosphoethanolamine headgroup, allows it to mimic natural phospholipids (B1166683) and readily insert into cellular membranes. The two long hydrocarbon chains provide a strong hydrophobic driving force for partitioning into the lipid bilayer, ensuring the stable association of the probe with the membrane.

The combination of the photostable and pH-insensitive 2',7'-difluorofluorescein fluorophore with the membrane-anchoring DHPE lipid results in a robust probe for visualizing and studying the dynamics of lipid membranes.

| Property | Value | Significance in Probe Design |

|---|---|---|

| Excitation Maximum | ~496 nm | Compatible with common 488 nm laser lines. |

| Emission Maximum | ~524 nm | Green fluorescence detectable with standard filter sets. |

| pKa of Fluorophore | ~4.7 | Fluorescence is largely independent of physiological pH changes. aatbio.com |

| Lipid Anchor | DHPE (16:0 PE) | Provides stable integration into lipid membranes. |

Bioconjugation Methodologies for Enhanced Biological Application

While the this compound conjugate is a powerful tool in its own right, its utility can be further expanded through additional bioconjugation strategies. These methodologies allow for the attachment of other functional molecules to the probe, enabling more targeted or specific biological investigations.

One advanced approach is the use of click chemistry . This set of reactions is known for being highly specific, efficient, and biocompatible. For instance, the lipid headgroup of a DHPE analogue can be modified to contain an azide (B81097) or an alkyne group. This functionalized lipid can then be conjugated with a fluorophore that has the complementary reactive group. This strategy allows for the in situ synthesis of fluorescent membrane lipids within a membrane environment. nih.gov

This "click-on" approach offers several advantages:

Bioorthogonality : The click reaction proceeds without interfering with native biological processes.

Fluorogenic Probes : The components of the click reaction can be designed to be non-fluorescent individually, with fluorescence only appearing upon their conjugation. This significantly reduces background noise and enhances signal specificity. nih.gov

Structural Minimization : The initial probe (the lipid with a small azide or alkyne handle) is structurally very similar to its natural counterpart, minimizing perturbations to the biological system before the final fluorescent labeling step. nih.gov

| Methodology | Description | Advantages | Example Application |

|---|---|---|---|

| Amine-Reactive Labeling | Reaction of a succinimidyl ester-activated fluorophore with the primary amine on the lipid headgroup. | Well-established, efficient, forms stable amide bonds. | Standard synthesis of this compound. |

| Click Chemistry (e.g., CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition to form a triazole linkage. | High specificity, bioorthogonal, can be used for in situ labeling, potential for fluorogenic probes. nih.gov | In situ synthesis of fluorescent ceramides (B1148491) within a lipid bilayer. nih.gov |

By employing these sophisticated synthetic and bioconjugation strategies, researchers can design and create highly specific and functional fluorescent lipid probes like this compound, paving the way for deeper insights into the complex world of cell membranes.

Advanced Methodologies Employing 2 ,7 Difluorofluorescein Dhpe in Biophysical Research

High-Resolution Fluorescence Microscopy Techniques

The study of biophysical phenomena at the membrane interface has been significantly advanced by high-resolution fluorescence microscopy. These techniques offer the ability to visualize and track molecular events in real-time with remarkable spatial and temporal resolution. The lipophilic fluorescent probe 2',7'-difluorofluorescein (B57193) DHPE, and its analog Oregon Green 488 DHPE, are particularly well-suited for these applications due to their integration into the lipid bilayer, providing a direct means to observe membrane dynamics.

Confocal Laser Scanning Microscopy for Spatial Resolution

Confocal laser scanning microscopy (CLSM) is a powerful tool for obtaining high-resolution, three-dimensional images of fluorescently labeled specimens. By employing a spatial pinhole to eliminate out-of-focus light, CLSM provides "optical sections" with enhanced contrast, making it ideal for studying the spatial distribution of probes within cellular membranes.

In biophysical research, 2',7'-difluorofluorescein DHPE is utilized in CLSM to investigate membrane-related processes such as endocytosis and membrane fusion. For instance, in studies of endocytic pathways, this probe can be used to label the plasma membrane of living cells. Time-lapse confocal imaging can then track the internalization of the probe, revealing the dynamics of vesicle formation and trafficking. The high spatial resolution of CLSM allows for the clear visualization of these endocytic structures as they move within the cell.

A notable application of Oregon Green 488 DHPE, a fluorinated analog of fluorescein (B123965) DHPE, is in membrane fusion assays. In one such assay, this probe is incorporated into pore-spanning lipid bilayers. CLSM is then used to monitor the fusion of vesicles, which are labeled with a spectrally distinct fluorophore like Texas Red DHPE. The changes in fluorescence intensity and distribution of both probes provide quantitative data on the kinetics and extent of membrane fusion. The microscope's ability to spectrally separate the emission light from Oregon Green (typically collected between 500-560 nm) and Texas Red (collected between 600-680 nm) is crucial for these dual-color experiments. rsc.org

The following table summarizes the typical CLSM settings for imaging Oregon Green 488 DHPE in a dual-color membrane fusion assay:

| Parameter | Setting |

| Excitation Wavelength | 488 nm (Argon laser) |

| Emission Collection (Oregon Green) | 500 - 560 nm |

| Excitation Wavelength (Texas Red) | 561 nm (DPSS laser) |

| Emission Collection (Texas Red) | 600 - 680 nm |

| Pinhole Aperture | 1 Airy Unit |

| Objective Lens | 63x/1.4 NA Oil Immersion |

Total Internal Reflection Fluorescence (TIRF) Microscopy in Membrane Studies

Total Internal Reflection Fluorescence (TIRF) microscopy is an invaluable technique for selectively imaging fluorescent molecules at or near the cell-substrate interface. By creating a thin evanescent field of excitation light (typically ~100 nm), TIRF microscopy provides an exceptional signal-to-noise ratio, making it ideal for studying processes occurring at the plasma membrane, such as vesicle docking and fusion, without interference from cytoplasmic fluorescence.

In the context of membrane studies, lipid-anchored fluorophores like this compound are used to visualize the dynamics of the plasma membrane with high temporal and spatial resolution. TIRF microscopy has been instrumental in single-vesicle fusion assays, where the fusion of individual vesicles with a supported lipid bilayer or the plasma membrane of a cell can be observed in real-time.

One study employed polarized TIRFM to investigate the topology changes that vesicles undergo upon fusion. While this particular study used other fluorescent probes, the principles are directly applicable to experiments with this compound. nih.gov The use of polarized light in TIRFM can provide information about the orientation of the fluorophore, and thus the lipid to which it is attached, during the fusion process.

Research has also utilized TIRF microscopy to monitor the docking and fusion of vesicles in endocrine cells. nih.gov By labeling vesicles with a fluorescent probe, their approach to and fusion with the plasma membrane can be tracked with millisecond time resolution. The high contrast provided by TIRF allows for the clear identification of individual fusion events and the subsequent dispersal of the fluorescent lipid probe within the target membrane. In a typical TIRF setup for single-vesicle fusion, a 488 nm laser would be used to excite this compound, and the fluorescence emission would be captured by a high-speed camera. nih.gov

Flow Cytometric Approaches for Population-Level Membrane Analysis

Flow cytometry is a high-throughput technique that allows for the rapid analysis of single cells or particles in a fluid stream. When combined with fluorescent probes, it becomes a powerful tool for quantitative, population-level analysis of cellular and membrane properties. This compound, incorporated into liposomes or cellular membranes, enables the study of processes such as cellular uptake and membrane permeability on a large scale.

In the study of drug delivery systems, for example, liposomes are often labeled with fluorescent lipid probes like this compound to track their interaction with cells. Flow cytometry can then be used to quantify the percentage of cells that have taken up the liposomes and the relative amount of uptake per cell. This is achieved by measuring the fluorescence intensity of individual cells as they pass through the laser beam of the cytometer. Such studies are crucial for optimizing liposomal formulations for efficient cellular delivery. nih.govrug.nl

The stability of the fluorescent label is a critical factor in these assays. Research has shown that the choice of fluorescently labeled lipid can significantly impact the interpretation of uptake studies, as some probes may dissociate from the liposome (B1194612) and be taken up by cells independently. rsc.org The covalent linkage of the fluorophore to the headgroup of the DHPE lipid in this compound provides good stability within the lipid bilayer.

The following table illustrates a hypothetical dataset from a flow cytometry experiment measuring the uptake of liposomes labeled with this compound by a cell population:

| Cell Population | Percentage of Fluorescent Cells | Mean Fluorescence Intensity (Arbitrary Units) |

| Control (untreated) | 1.2% | 50 |

| Treated with Labeled Liposomes | 85.7% | 2500 |

Quantitative Spectrofluorometry for Membrane-Related Measurements

Quantitative spectrofluorometry is a highly sensitive technique used to measure the fluorescence properties of a sample, providing insights into the concentration, environment, and dynamics of fluorescent molecules. In the context of biophysical research involving this compound, spectrofluorometry is a valuable tool for characterizing membrane properties and processes such as pH gradients and membrane permeability.

The fluorescence of the fluorescein moiety in this compound is pH-sensitive. This property can be exploited to measure the pH of the local environment of the probe. For instance, when incorporated into the membrane of liposomes, the fluorescence intensity of this compound can be used to monitor changes in the pH of the surrounding buffer or within the liposome itself. A pH titration can be performed using a spectrofluorometer to generate a calibration curve of fluorescence intensity versus pH. This allows for the determination of the pKa of the membrane-bound probe, which has been shown to be different from that of the free dye in solution. For example, the pKa of fluorescein in water is around 6.4, but when conjugated to a lipid and incorporated into a liposome, the pKa can increase to approximately 8.2 in the presence of 0.15 M NaCl. pnas.org

The following table shows representative data from a spectrofluorometric pH titration of liposomes containing this compound:

| pH | Fluorescence Intensity (Arbitrary Units) |

| 5.0 | 150 |

| 6.0 | 300 |

| 7.0 | 600 |

| 8.0 | 850 |

| 9.0 | 950 |

Applications in Resonance Energy Transfer (RET) Studies of Membrane Interactions

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances between two fluorescent molecules (a donor and an acceptor) on the order of 1-10 nanometers. This "spectroscopic ruler" is widely used in biophysical research to study molecular interactions, such as those between proteins and lipids in a membrane.

In the context of membrane interactions, this compound (or its analog Oregon Green 488 DHPE) can serve as either a FRET donor or acceptor when paired with a suitable fluorescent partner. For example, in a membrane fusion assay, vesicles can be labeled with a FRET pair of lipid probes, such as Oregon Green DHPE (donor) and Texas Red DHPE (acceptor). When these probes are in close proximity within the same vesicle membrane, FRET occurs, and the donor fluorescence is quenched. Upon fusion with an unlabeled membrane, the probes diffuse apart, leading to a decrease in FRET efficiency and an increase in donor fluorescence. This change in FRET signal can be monitored to quantify the kinetics of membrane fusion.

A study on single vesicle fusion events utilized a FRET pair, Oregon Green-DHPE and Texas Red-DHPE, to monitor lipid mixing. researchgate.net An increase in the red fluorescence of the acceptor (Texas Red) upon lipid mixing of the outer leaflets was observed due to FRET from the donor (Oregon Green). This was followed by a rapid diffusion of the lipids into the target membrane.

The efficiency of FRET is dependent on several factors, including the spectral overlap between the donor's emission and the acceptor's excitation, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles. The table below provides the key spectral properties for a common FRET pair used in membrane studies:

| Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| Oregon Green 488 DHPE (Donor) | 496 | 524 |

| Texas Red DHPE (Acceptor) | 595 | 615 |

Academic Research Applications of 2 ,7 Difluorofluorescein Dhpe in Cellular and Vesicular Systems

Investigation of Protein-Mediated Vesicle Fusion Mechanisms

Protein-mediated vesicle fusion is a fundamental biological process. Assays utilizing fluorescent lipid probes like 2',7'-difluorofluorescein (B57193) DHPE are instrumental in dissecting the molecular machinery of fusion.

Monitoring Lipid Mixing Dynamics with 2',7'-Difluorofluorescein DHPE

The core principle behind using this compound in fusion assays is the monitoring of lipid mixing between two distinct vesicle populations. Typically, one set of vesicles is labeled with a fluorescent probe that is self-quenching at high concentrations. nih.gov When these labeled vesicles fuse with unlabeled vesicles, the probe is diluted in the newly formed membrane, leading to an increase in fluorescence intensity, a phenomenon known as dequenching. nih.gov This change in fluorescence provides a real-time kinetic measure of lipid mixing.

In a common experimental setup, vesicles containing vesicle-associated soluble N-ethylmaleimide-sensitive factor attachment protein receptors (v-SNAREs) are labeled with a fluorescent phospholipid. nih.gov These are then mixed with a planar bilayer or giant unilamellar vesicles (GUVs) containing the target SNAREs (t-SNAREs). nih.govyale.edu The approach, docking, and subsequent fusion of individual vesicles can be quantified by the delivery and lateral spread of the fluorescent lipids from the vesicle into the target membrane. nih.gov

For instance, researchers have used Oregon Green 488 DHPE in combination with a red fluorescent lipid like Texas Red DHPE to study fusion events. rsc.orgresearchgate.net The vesicles are labeled with both probes, and upon fusion with an unlabeled target membrane, the change in fluorescence of both dyes can be monitored simultaneously. rsc.orgresearchgate.net This allows for a more detailed analysis of the fusion process.

Assessment of Membrane Acidification during Fusion Processes

While this compound is primarily used for tracking lipid mixing, its pH sensitivity can be exploited to simultaneously assess acidification events that may accompany fusion. The fluorophore 2',7'-difluorofluorescein has a pKa of approximately 4.7, making it sensitive to pH changes in acidic environments. thermofisher.comfishersci.ieadipogen.com This property is particularly useful for studying fusion with acidic organelles like lysosomes or for processes where proton pumping is involved.

In one study, an attempt was made to establish an assay to concurrently measure SNARE-mediated vesicle fusion and subsequent acidification by V-ATPase. uni-goettingen.de The strategy involved using Oregon Green 488-DHPE as the pH sensor. uni-goettingen.de The idea was that upon fusion, the internal contents of the vesicles would come into contact with the membrane-bound pH sensor, allowing for the detection of ATPase-mediated acidification in the fused vesicles. uni-goettingen.de However, in this particular study, acidification was not detected in the fused proteoliposomes, suggesting potential complexities such as heterogeneous protein distribution. uni-goettingen.de

It is important to note that while the concept is sound, the interpretation of results requires careful consideration of potential artifacts. For example, studies have shown that the V-ATPase inhibitor Bafilomycin A1, often used to probe the role of acidification in fusion, may inhibit fusion through mechanisms independent of its effect on lysosomal pH. nih.gov Research has indicated that lysosomal acidification itself may not be an absolute prerequisite for fusion with autophagosomes and endosomes. nih.govresearchgate.net

Membrane Targeting and Localization Studies of Fluorescent DHPE Conjugates

Fluorescently labeled DHPE conjugates, including those with 2',7'-difluorofluorescein, are widely used to label and track membranes. researchgate.net These probes readily incorporate into vesicle bilayers, causing the membrane to become fluorescent. researchgate.net This allows for the visualization and study of membrane targeting and localization within cellular systems.

The choice of fluorophore conjugated to DHPE can influence its behavior and suitability for specific applications. For example, rhodamine-PE is known for its high retention in liposomes and does not readily transfer to other lipid membranes, making it suitable for long-term tracking studies. researchgate.net Similarly, the stable integration of this compound into membranes allows for the investigation of how labeled liposomes are internalized by cells, for instance, through membrane fusion. medchemexpress.com

The properties of these fluorescent lipid analogs make them valuable tools for a variety of applications, including:

Following membrane trafficking during processes like endocytosis. biotium.com

Studying the interaction of labeled vesicles with different cell types.

Investigating the role of specific proteins in directing vesicles to particular subcellular locations.

Interrogation of Membrane Fluidity and Lipid Domain Organization

The plasma membrane is not a homogenous structure but is organized into distinct domains with different lipid and protein compositions, such as lipid rafts. nih.govresearchgate.net These domains play crucial roles in cellular processes like signaling and membrane trafficking. Fluorescent probes are essential for studying the dynamics and organization of these domains.

While this compound is not a direct sensor of membrane fluidity, its presence within the membrane allows for the application of techniques like Fluorescence Recovery After Photobleaching (FRAP) to measure lipid mobility. In a FRAP experiment, a small region of the fluorescently labeled membrane is bleached with a high-intensity laser, and the rate at which fluorescence recovers in that region due to the diffusion of unbleached probes provides information about the diffusion coefficient and the mobile fraction of the lipids. researchgate.net This can reveal differences in fluidity between different membrane domains. researchgate.net

Furthermore, the partitioning of fluorescent lipid probes between different lipid phases can provide insights into domain organization. For example, some fluorescent lipid analogs preferentially partition into either the liquid-ordered (Lo, raft-like) or liquid-disordered (Ld, non-raft) phase of a phase-separated membrane. biorxiv.org By observing the distribution of probes like Texas Red-DHPE, which partitions to the Ld phase, researchers can visualize and study the stability and dynamics of these domains. biorxiv.org

pH Microenvironment Sensing in Membrane-Bound Organelles and Vesicles

The pH-sensitive nature of the 2',7'-difluorofluorescein moiety makes its DHPE conjugate a useful tool for sensing the pH of membrane-bound compartments. frontiersin.org With a pKa of around 4.7, Oregon Green 488 is particularly well-suited for measuring pH in acidic organelles such as lysosomes and endosomes. thermofisher.comadipogen.com

The fluorescence of 2',7'-difluorofluorescein is quenched at neutral pH and increases as the environment becomes more acidic, with its fluorescence being essentially pH-insensitive in the physiological pH range of the cytoplasm. fishersci.ieadipogen.com This characteristic allows for the specific monitoring of pH changes within acidic vesicles without significant interference from the surrounding cytosol. thermofisher.com

Researchers have utilized fluorescein-labeled phospholipids (B1166683), which have a pKa closer to neutral (~6.2), to measure lateral proton conduction along lipid monolayers and to follow proton translocation from internal compartments in phospholipid vesicles. thermofisher.com For more acidic environments, this compound offers a more suitable alternative due to its lower pKa. thermofisher.com This makes it a valuable probe for investigating processes such as:

The acidification of endosomes and lysosomes during endocytosis.

The pH regulation of secretory vesicles.

The role of pH in enzymatic activity within organelles.

Studies of Cellular Internalization Pathways of Membrane Probes

Understanding how nanoparticles and lipid-based probes are taken up by cells is crucial for applications in drug delivery and for dissecting fundamental cellular processes. The internalization of such entities often occurs via endocytosis, which can proceed through different pathways, including clathrin-mediated and caveolae-mediated endocytosis. acs.orgnih.gov

Fluorescently labeled liposomes, such as those containing this compound, can be used to study these internalization pathways. By treating cells with labeled liposomes and using inhibitors of specific endocytic pathways, researchers can determine the primary route of uptake for a given cell type. nih.gov For example, if inhibiting clathrin-mediated endocytosis significantly reduces the uptake of the labeled liposomes, it suggests that this is a major pathway for their internalization. nih.gov

The subsequent intracellular trafficking of the internalized probes can also be followed using fluorescence microscopy. This can reveal whether the probes are delivered to early endosomes, late endosomes, or lysosomes, and whether they are eventually released into the cytosol. nih.gov The fate of the internalized vesicles can have significant implications, for instance, in the context of gene therapy, where the release of the vector from endosomes is often a critical step for successful transfection. nih.gov

Methodological Challenges and Interpretative Considerations in 2 ,7 Difluorofluorescein Dhpe Research

Artifactual Fluorescence Signal Generation and Mitigation Strategies

An artifact is any error introduced during the experimental process that can lead to the misinterpretation of data. expertcytometry.com In fluorescence microscopy using probes like 2',7'-difluorofluorescein (B57193) DHPE, several sources of artifactual signals can arise, ranging from sample preparation to the inherent photophysics of the fluorophore.

A primary source of artifacts is the sample preparation itself. Problems such as air bubbles can cause light distortion due to differences in refractive indices, while excessive pressure from a coverslip can crush cellular structures, creating misleading structural information. expertcytometry.com Another common issue is bleed-through, or spectral crosstalk, which occurs when the excitation light for one fluorophore inadvertently excites another, a significant problem in multi-labeling studies. expertcytometry.com

The fluorescein (B123965) core of the probe introduces specific challenges. Fluorescein and its derivatives are notoriously sensitive to the local pH. nih.gov The fluorescence intensity of fluorescein dramatically decreases in acidic environments, with a pKa around 6.4. encyclopedia.pub The introduction of electron-withdrawing fluorine atoms to create 2',7'-difluorofluorescein lowers the pKa, making its fluorescence more stable over a broader and more acidic pH range, which is a significant advantage. encyclopedia.pubacs.org However, pH-dependent fluorescence can still be a source of artifacts if the experimental conditions involve pH fluctuations that are not the subject of the investigation.

Furthermore, the fluorescein moiety can interact with reactive oxygen species (ROS), which can be a major source of artifactual signal. researchgate.netthermofisher.com The non-fluorescent, reduced precursor of a related compound, 2',7'-dichlorofluorescein (B58168) diacetate (H2DCFDA), is specifically used to detect ROS; upon oxidation, it becomes highly fluorescent. scbt.comlumiprobe.commedchemexpress.com This inherent reactivity means that if the local environment of the 2',7'-difluorofluorescein DHPE probe contains ROS, an increase in fluorescence may be observed that is unrelated to the probe's concentration or the membrane property being studied. nih.govnih.gov

Mitigation Strategies: To minimize these artifacts, a multi-faceted approach is necessary.

Experimental Setup: Basic precautions include turning off ambient room lights to reduce background noise and using high-quality, clean optics. expertcytometry.com For multi-color experiments, selecting fluorophores with well-separated spectra and using narrow band-pass filters can minimize bleed-through. expertcytometry.com

Environmental Control: Using a well-buffered medium is crucial to prevent pH fluctuations from affecting the fluorescence signal of the 2',7'-difluorofluorescein core.

Chemical Intervention: When the generation of ROS is not the biological process of interest, the addition of antioxidants or ROS scavengers to the imaging medium can mitigate artifacts from probe oxidation. tocris.com However, this must be done with caution as it can perturb the native cellular state.

| Artifact Source | Description | Mitigation Strategy |

| pH Sensitivity | Fluorescence intensity of the fluorescein core changes with local pH. Fluorination lowers the pKa but does not eliminate sensitivity. nih.govencyclopedia.pubacs.org | Use of a well-buffered experimental medium to maintain stable pH. |

| ROS Reactivity | The probe can be oxidized by reactive oxygen species, leading to changes in fluorescence unrelated to the primary measurement. researchgate.netthermofisher.com | Addition of antioxidants or ROS scavengers to the medium; interpreting results with caution in contexts of high oxidative stress. tocris.com |

| Spectral Bleed-through | In multi-color experiments, excitation of one probe spills over and excites another, or emission from one probe is detected in another's channel. expertcytometry.com | Use fluorophores with widely separated excitation/emission spectra; employ narrow band-pass filters; perform sequential scanning. |

| Phototoxicity | Illumination light, especially at high intensities, can generate free radicals that damage cellular components, leading to physiological artifacts. expertcytometry.com | Reduce illumination intensity and exposure time; use fluorophores with longer wavelengths (less energy). expertcytometry.com |

Factors Influencing Probe Localization and Mobility in Heterogeneous Membranes

The utility of this compound as a membrane probe is defined by its localization and movement within the bilayer. These properties are governed by the physicochemical characteristics of both the fluorophore and its lipid anchor in the context of a complex, heterogeneous membrane environment. nih.govmdpi.com

Biological membranes are not homogenous lipid seas but are laterally segregated into domains with distinct lipid and protein compositions, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases. nih.gov The partitioning of a lipid probe into these domains is crucial for interpreting experimental results. researchgate.netnih.gov The DHPE anchor of the probe consists of two 16-carbon saturated acyl chains (dihexadecanoyl). Lipids with long, saturated chains generally show a preference for the more tightly packed, cholesterol-rich Lo phase (often called "lipid rafts"). nih.gov However, the presence of a bulky fluorophore like 2',7'-difluorofluorescein attached to the headgroup can introduce steric hindrance that disrupts favorable packing, often overriding the behavior of the lipid moiety and causing the probe to be excluded from the Lo phase and preferentially partition into the Ld phase. nih.govmpg.de This potential for mis-partitioning is a critical consideration, as a probe intended to study raft domains may in fact be reporting on the non-raft environment. mpg.de

The mobility of the probe, quantified by its diffusion coefficient, is also highly dependent on its local environment. Diffusion is significantly slower in the viscous, tightly packed Lo phase compared to the more fluid Ld phase. nih.gov Techniques like Fluorescence Correlation Spectroscopy (FCS) can measure these diffusion times, revealing information about the probe's partitioning. nih.govnih.gov For instance, if a probe exists in two populations with different diffusion speeds, it suggests the probe is present in two distinct membrane environments. nih.gov The composition of the membrane, particularly the concentration of cholesterol, has a profound impact on lipid mobility and phase behavior. nih.govacs.org Studies on model membranes like Giant Unilamellar Vesicles (GUVs) are invaluable for characterizing the intrinsic partitioning and diffusion behavior of probes in defined lipid environments. mpg.denih.govacs.org

| Parameter | Factor | Influence on this compound |

| Localization | Lipid Anchor (DHPE) | Saturated acyl chains favor partitioning into ordered (Lo) phases. nih.gov |

| Fluorophore | Bulky 2',7'-difluorofluorescein headgroup can cause steric hindrance, potentially forcing the probe into disordered (Ld) phases. nih.govmpg.de | |

| Membrane Composition | The specific lipid and protein composition of the membrane (e.g., GUVs vs. cellular membranes) alters phase properties and can change probe partitioning. mpg.de | |

| Mobility | Membrane Phase | Diffusion is slower in the viscous Lo phase and faster in the fluid Ld phase. nih.gov |

| Cholesterol Content | Increasing cholesterol generally decreases the mobility of lipid probes in fluid membranes by increasing lipid packing order. acs.org | |

| Temperature | Higher temperatures increase membrane fluidity and probe mobility. mdpi.com |

Representative Diffusion Coefficients of Lipid Probes in Model Membranes:

The following table presents data for a representative lipophilic dye, DiD, to illustrate the impact of membrane composition on diffusion, as measured by FCS. Similar principles apply to other lipid probes like this compound.

| Membrane Composition (GUVs) | Diffusion Coefficient (D) in µm²/s | Reference |

| DOPC | 10.0 ± 0.4 | nih.govacs.org |

| DOPC/Cholesterol (60:40) | 5.7 ± 0.5 | acs.org |

| Mitochondria-like SLB | ~3.4 ± 0.4 | mdpi.com |

Photobleaching Kinetics and Mitigation in Live-Cell Imaging

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a fundamental limitation in fluorescence microscopy. scispace.com It restricts the duration of observation and can complicate quantitative analysis. nih.govencyclopedia.pub The process often involves the excited fluorophore transitioning to a long-lived triplet state, from which it can react with molecular oxygen to form reactive species that ultimately destroy the fluorophore. scispace.comresearchgate.net

A key advantage of the 2',7'-difluorofluorescein fluorophore is its enhanced photostability compared to its parent compound, fluorescein. acs.org The introduction of fluorine atoms, which are highly electronegative, is a common strategy in fluorophore design to improve resistance to photo-oxidation. amerigoscientific.comrsc.org Studies on various fluorinated fluoresceins have shown that they have significantly slower photobleaching rates, with photostability generally increasing with the number of fluorine substitutions. acs.org This makes this compound a more robust probe for imaging experiments that require prolonged or intense illumination compared to a probe with a standard fluorescein headgroup.

Despite this enhanced stability, mitigation strategies are still essential for demanding live-cell imaging applications. tocris.com These strategies can be broadly categorized into optimizing imaging parameters, using protective chemical agents, and employing advanced microscopy techniques.

Mitigation Strategies:

Optimizing Illumination: The simplest approach is to minimize the total light dose delivered to the sample. This involves using the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio, minimizing exposure time, and reducing the frequency of image acquisition in time-lapse experiments. tocris.com

Antifade Reagents: These chemical compounds are added to the imaging medium to suppress photobleaching. They typically work by scavenging the reactive oxygen species that mediate photodegradation. tocris.com Common examples include Trolox, a water-soluble vitamin E analog, and commercially available enzyme-based oxygen scavenging systems. tocris.comfishersci.ficoleparmer.fr

Advanced Microscopy: Techniques such as two-photon and light-sheet fluorescence microscopy (LSFM) inherently reduce photobleaching and phototoxicity. scispace.comoptica.orgnih.gov They achieve this by confining the excitation of fluorophores to a very thin focal plane, thereby avoiding unnecessary irradiation of the rest of the specimen. optica.orgnih.gov

| Mitigation Approach | Method | Mechanism |

| Fluorophore Choice | Use of fluorinated dyes (e.g., 2',7'-difluorofluorescein) | Fluorination increases the intrinsic resistance of the chromophore to photo-oxidation. acs.orgrsc.org |

| Imaging Parameters | Reduce light intensity/exposure time | Decreases the number of excitation-emission cycles and the rate of ROS production. tocris.com |

| Chemical Protection | Addition of Antifade Reagents (e.g., Trolox, ProLong Live) | Scavenge reactive oxygen species or remove molecular oxygen from the medium, inhibiting a primary pathway of photobleaching. tocris.comfishersci.fi |

| Microscopy Technique | Light-Sheet or Two-Photon Microscopy | Confines excitation to the focal plane, reducing overall light exposure and out-of-focus bleaching. optica.orgnih.gov |

Specificity and Potential Off-Target Interactions of Membrane Probes

While this compound is designed to target the lipid bilayer, its presence is not entirely passive. The introduction of any extrinsic probe can lead to off-target effects, which encompass any unintended interactions or perturbations of the biological system under study. nih.govmdpi.com

A primary off-target effect is the physical perturbation of the membrane itself. The insertion of a lipid probe with a bulky headgroup, such as 2',7'-difluorofluorescein, can disrupt the local packing of neighboring lipids. mdpi.comacs.orgmdpi.com Molecular dynamics simulations of other probes have shown that this can lead to a decrease in acyl chain order for lipids in the immediate vicinity of the probe, altering the very properties one might wish to measure. acs.orgarxiv.org While these effects are typically localized, in experiments with high probe concentrations they could influence the average properties of membrane domains. acs.org

The chemical reactivity of the fluorophore is another source of potential off-target interactions. As discussed, the fluorescein core can be oxidized by ROS. researchgate.net A related probe, 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), is used to detect nitric oxide but is also known to react with superoxide (B77818) and peroxyl radicals. nih.gov This suggests that the 2',7'-difluorofluorescein core is not chemically inert and may report on oxidative or nitrosative stress, which could be misinterpreted if the goal is simply to track membrane dynamics. This reactivity can be considered an off-target interaction when it confounds the primary measurement.

Finally, the probe may engage in non-specific interactions with membrane-associated proteins. The fluorophore or the lipid anchor could bind to proteins, potentially altering their conformation, localization, or function. nih.gov This is a challenging aspect to control for and underscores the importance of using the lowest possible probe concentration and performing control experiments to validate findings. mdpi.com

Future Trajectories and Novel Research Paradigms for 2 ,7 Difluorofluorescein Dhpe

Development of Advanced Analogues with Tuned Spectroscopic Properties

The core structure of 2',7'-difluorofluorescein (B57193) DHPE provides a robust scaffold for the development of advanced analogues with tailored spectroscopic properties. Future research will likely focus on synthetic modifications to fine-tune key characteristics such as fluorescence lifetime, quantum yield, and environmental sensitivity. By strategically altering the fluorophore or the lipid anchor, new probes can be engineered for specific applications.

For instance, modifications to the xanthene ring of the 2',7'-difluorofluorescein moiety could lead to analogues with longer fluorescence lifetimes, making them more suitable for time-resolved fluorescence measurements and fluorescence lifetime imaging microscopy (FLIM). These techniques can provide insights into the probe's local environment, independent of its concentration. Furthermore, the introduction of solvatochromic groups could yield analogues whose emission spectra are sensitive to the polarity of the surrounding lipid environment, enabling the mapping of membrane polarity gradients.

The development of such advanced analogues will require a multidisciplinary approach, combining organic synthesis, computational modeling, and advanced spectroscopic characterization. The table below outlines potential modifications and their expected impact on spectroscopic properties.

Table 1: Potential Modifications of 2',7'-Difluorofluorescein DHPE and Their Spectroscopic Consequences

| Modification Site | Potential Chemical Modification | Expected Impact on Spectroscopic Property | Potential Application |

|---|---|---|---|

| Xanthene Ring | Introduction of electron-withdrawing or -donating groups | Shift in excitation and emission maxima; altered quantum yield | Multiplex imaging with other fluorophores |

| Linker between Fluorophore and Lipid | Varying linker length and flexibility | Changes in fluorescence lifetime and anisotropy | Probing dynamics at different depths within the membrane |

| Lipid Acyl Chains | Introduction of photo-activatable or photo-switchable moieties | Control of fluorescence emission with light | Super-resolution imaging and tracking of lipid dynamics |

Integration into Multi-Parametric Imaging Platforms for Complex Biological Systems

The study of complex biological systems necessitates the simultaneous measurement of multiple parameters to unravel intricate cellular processes. Future research will see the integration of this compound and its advanced analogues into sophisticated multi-parametric imaging platforms. These platforms will combine different imaging modalities to provide a more holistic view of membrane dynamics and organization.

For example, this compound could be used in conjunction with other fluorescent probes that are sensitive to different membrane properties, such as membrane potential or lipid order. By using spectrally distinct probes, researchers can simultaneously visualize and quantify multiple aspects of membrane biology in living cells. This approach would be particularly powerful for studying dynamic processes like lipid raft formation and disassembly, or the cellular response to external stimuli.

Furthermore, the integration of fluorescence imaging with other techniques, such as atomic force microscopy (AFM), could provide correlative data on membrane topography and biophysical properties. By labeling specific membrane components with this compound, it would be possible to directly link structural features observed by AFM with the molecular organization revealed by fluorescence microscopy.

Mechanistic Elucidation of Membrane-Protein Interactions through Targeted Conjugates

Understanding the intricate interplay between membrane lipids and proteins is fundamental to cell biology. A significant future direction for this compound lies in the development of targeted conjugates to elucidate the mechanisms of membrane-protein interactions. By attaching specific targeting moieties, such as antibodies, peptides, or small molecules, to the DHPE lipid, the probe can be directed to the vicinity of a particular membrane protein.

These targeted conjugates will be instrumental in studying protein-lipid selectivity and the formation of protein-induced lipid domains. For instance, a conjugate targeting a specific receptor could be used in Förster Resonance Energy Transfer (FRET) experiments to measure the proximity of the receptor to specific lipid environments within the membrane. univer.kharkov.uanih.gov By using an acceptor-labeled lipid species, the FRET efficiency would provide a quantitative measure of the receptor's partitioning into different lipid domains.

Moreover, such targeted probes could be employed in fluorescence recovery after photobleaching (FRAP) experiments to investigate how the binding of a protein alters the local lipid dynamics. By photobleaching the targeted this compound and monitoring the fluorescence recovery, researchers can determine if the protein restricts the lateral diffusion of lipids in its immediate vicinity.

Applications in Quantitative Biophysical Modeling of Membrane Phenomena

Experimental data obtained using this compound will be increasingly crucial for the development and validation of quantitative biophysical models of membrane phenomena. These computational models aim to simulate the complex behavior of lipid bilayers and their interactions with other molecules.

Techniques such as FRAP, when performed with this compound, can provide precise measurements of lipid diffusion coefficients in various membrane systems. nih.govnih.gov This experimental data can then be used to parameterize and validate coarse-grained and all-atom molecular dynamics simulations of lipid bilayers. nih.govnih.gov By comparing the simulated diffusion of lipids with the experimentally measured values, researchers can refine their models to better reflect the physical reality of biological membranes.

Q & A

Q. How is 2',7'-difluorofluorescein DHPE utilized as a pH-sensitive probe in membrane studies?

The compound is anchored to lipid bilayers via its DHPE (1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine) moiety, positioning the fluorescein group extracellularly for pH sensing. Calibration involves generating a fluorescence intensity ratio (e.g., excitation/emission at 494/523 nm) across a pH gradient (e.g., pH 4–9) using confocal microscopy. Researchers must account for temperature and buffer composition, as these affect pKa (~4.7 for 2',7'-difluorofluorescein vs. ~6.4 for fluorescein) .

Q. What experimental controls are critical when using this compound for intracellular pH mapping?

Include (i) a non-pH-sensitive fluorophore (e.g., Texas Red DHPE) to normalize for membrane thickness and dye distribution ; (ii) buffer controls with known pH to validate the calibration curve ; and (iii) inhibitors of proton pumps (e.g., bafilomycin A1) to confirm specificity to pH changes rather than organelle trafficking artifacts .

Q. How do photobleaching and membrane fluidity affect this compound signal stability?

Photobleaching is minimized by using low laser power and antifade reagents. Membrane fluidity impacts dye distribution; pre-equilibration at physiological temperatures (37°C) for 30 minutes ensures uniform incorporation into bilayers. Fluorescence recovery after photobleaching (FRAP) can quantify lateral diffusion coefficients (e.g., ~3.0 µm²/sec in supported lipid bilayers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pH measurements between this compound and alternative probes like Oregon Green 488 DHPE?

Discrepancies often arise from differences in pKa (Oregon Green 488 DHPE: pKa ~4.7; fluorescein DHPE: pKa ~6.4). Validate measurements using a dual-probe approach with a non-ratiometric dye (e.g., Texas Red DHPE) to control for membrane heterogeneity. Cross-calibrate probes in identical buffer systems and use computational models to correct for local charge effects near lipid headgroups .

Q. What strategies mitigate interference from reactive oxygen species (ROS) when using this compound in oxidative stress studies?

ROS can oxidize the fluorescein moiety, altering fluorescence. Pre-treat cells with antioxidants (e.g., 10 mM NAC) or use ROS-insensitive derivatives (e.g., 2',7'-dichlorofluorescein). Parallel experiments with a ROS-insensitive probe (e.g., BODIPY FL DHPE) confirm specificity .

Q. How does the lipid composition of target membranes influence this compound incorporation efficiency?

DHPE derivatives integrate better into ordered lipid phases (e.g., sphingomyelin/cholesterol-rich domains). Quantify incorporation efficiency via fluorescence correlation spectroscopy (FCS) or Förster resonance energy transfer (FRET) with a quencher-labeled lipid. For disordered membranes (e.g., DOPC/cholesterol), use higher dye-to-lipid ratios (0.1–1 mol%) .

Q. Can this compound be combined with electrophysiology to correlate pH changes with ion channel activity?

Yes. Use total internal reflection fluorescence (TIRF) microscopy to image pH dynamics at the membrane-cytosol interface while simultaneously recording ion currents. Key considerations: (i) avoid electrical interference by shielding fluorescence detectors; (ii) use low-dye concentrations (<1 µM) to prevent phototoxicity .

Methodological Notes

- Calibration Protocol : Generate a pH calibration curve in vitro using buffers (pH 4–9) with 140 mM KCl to mimic intracellular ionic strength. Normalize intensity ratios to account for dye concentration variability .

- Data Contradictions : If in vivo pH readings conflict with electrode-based measurements, check for dye internalization (e.g., via endocytosis inhibitors like dynasore) or membrane potential artifacts (e.g., using valinomycin to clamp potassium gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.